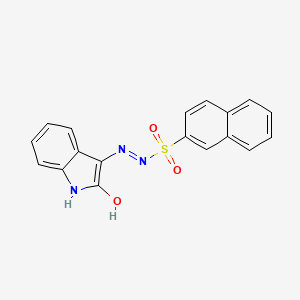
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide, also known as IND, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IND belongs to the class of indole derivatives and is known for its potent anti-cancer properties. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide targets the PI3K/Akt/mTOR pathway, which is known to be dysregulated in various types of cancer. The compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.
Biochemical and Physiological Effects:
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. The compound has also been shown to enhance the immune response and reduce inflammation. N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide has been shown to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide in lab experiments is its potent anti-cancer activity. The compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Another advantage of using N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide is its low toxicity and high tolerability in animal studies. However, one of the limitations of using N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide. One of the potential applications of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide is in combination therapy with other anti-cancer drugs. The compound has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity. Another future direction for the research on N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide is its potential use in other diseases, such as inflammation and autoimmune disorders. The compound has shown anti-inflammatory activity and has the potential to be developed as a therapeutic agent for these diseases. Additionally, further studies are needed to optimize the synthesis of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide and improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide involves the reaction between 2-naphthalenesulfonohydrazide and isatin, which leads to the formation of the desired compound. The reaction is catalyzed by various acids and bases and can be carried out under different reaction conditions. The synthesis of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide has been extensively studied for its potential use in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. The anti-cancer activity of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide is attributed to its ability to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-naphthalenesulfonohydrazide has also been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity.
Propiedades
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-18-17(15-7-3-4-8-16(15)19-18)20-21-25(23,24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEOWKHUMAFBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=NC3=C(NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-5-(2-thienyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B6048165.png)
![4-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-4-phenyl-2-butenoic acid](/img/structure/B6048171.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B6048178.png)
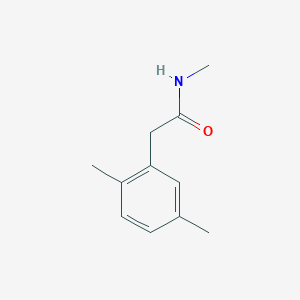
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B6048191.png)
![6-pyridin-4-yl-2-[4-(thiomorpholin-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6048197.png)

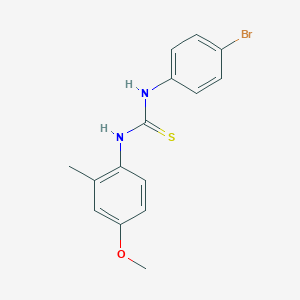
![3-chloro-N'-[(2-naphthyloxy)acetyl]benzohydrazide](/img/structure/B6048238.png)
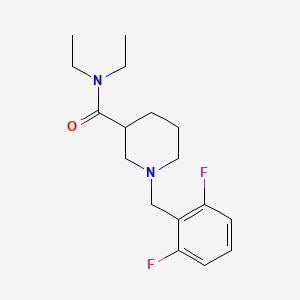
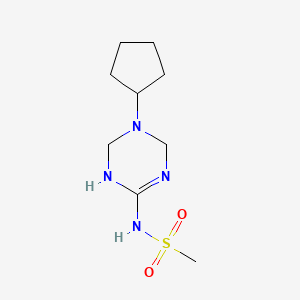
![[4-(4-methoxybenzyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methanol](/img/structure/B6048257.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6048263.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6048271.png)